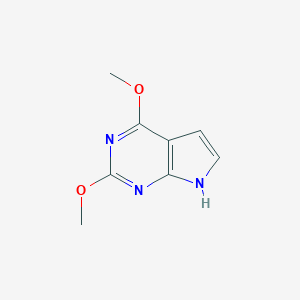

2,6-Dimethoxy-7-deazapurine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLQRBYFVAHEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421279 | |

| Record name | 2,6-Dimethoxy-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90057-09-3 | |

| Record name | 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90057-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Variants of 2,6 Dimethoxy 7 Deazapurine

Systematic IUPAC Naming and Synonyms

The formal name for 2,6-dimethoxy-7-deazapurine, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), provides a precise description of its molecular structure.

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine

The IUPAC name for this compound is 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine . lgcstandards.comchemicalbook.comcymitquimica.comnih.gov This name is derived from its core structure, a pyrrolo[2,3-d]pyrimidine ring system. This bicyclic heterocycle consists of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. The "7H" indicates that the seventh position of the ring system bears a hydrogen atom. The "2,4-dimethoxy" prefix specifies that two methoxy (B1213986) groups (-OCH3) are attached to the pyrimidine ring at positions 2 and 4.

Commonly used synonyms for this compound include:

this compound lgcstandards.comchemicalbook.com

2,4-DiMethoxypyrrolo[2,3-d]pyriMidine chemicalbook.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine lgcstandards.com |

| Synonym | This compound lgcstandards.com |

| CAS Number | 90057-09-3 lgcstandards.comchemicalbook.com |

| Molecular Formula | C8H9N3O2 lgcstandards.comchemicalbook.com |

| Molecular Weight | 179.18 g/mol lgcstandards.com |

Structural Isomers and Related Core Structures

The arrangement of atoms within the deazapurine scaffold gives rise to various structural isomers, each with unique properties and potential applications.

Comparison with 2,6-Dimethoxy-9-deazapurine

A notable structural isomer is 2,6-dimethoxy-9-deazapurine . In this compound, the nitrogen atom is absent from the 9-position of the purine (B94841) ring, a contrast to the 7-position in this compound. This seemingly minor change in the placement of the nitrogen atom can significantly alter the molecule's three-dimensional shape and its interactions with biological targets. For instance, a study on the synthesis of deazapurine derivatives of L-ascorbic acid utilized 2,6-dimethoxy-9-deazapurine as a starting material, highlighting its utility in creating novel compounds with potential antiproliferative activities. nih.govkuleuven.be

Contextualization within the Deazapurine Class

Deazapurines are a broad class of compounds where a carbon atom replaces one of the nitrogen atoms in the purine ring. This substitution can occur at positions 1, 3, 7, or 9, leading to different deazapurine cores. d-nb.infobeilstein-journals.org These modifications are of significant interest in medicinal chemistry as they can lead to compounds with enhanced biological activity or altered selectivity for specific enzymes or receptors. d-nb.infonih.govnih.gov

When the nitrogen at position 3 of the purine ring is replaced by a carbon, the resulting core structure is an imidazo[4,5-c]pyridine , also known as a 3-deazapurine. d-nb.inforesearchgate.nettandfonline.com Derivatives of 3-deazaguanine, for example, have been investigated for their potential to inhibit various molecular targets associated with central nervous system disorders. d-nb.inforesearchgate.net

The pyrrolo[2,3-d]pyrimidine core, characteristic of 7-deazapurines, is formed by replacing the nitrogen atom at position 7 with a carbon. d-nb.infonih.govnih.govacs.orgnih.gov This modification makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position, which can lead to derivatives with improved biological properties. nih.govnih.gov 7-Deazapurine nucleosides are recognized as important analogs of natural purine nucleosides and exhibit a wide range of biological activities, including potent cytostatic and cytotoxic effects. nih.govnih.gov Their structural similarity to purines allows them to be incorporated into DNA and RNA, making them valuable tools in biochemical and therapeutic research. nih.govacs.org Research has shown that various substituted 7-deazapurine bases can act as inhibitors of protein kinases and other enzymes, resulting in therapeutically relevant biological effects. acs.orgnih.gov Many 7-deazapurine nucleosides have also been reported as anticancer and antiviral agents. nih.govnih.govnih.gov

9-Deazapurines (Pyrrolo[3,2-d]pyrimidines)

Closely related to the 7-deazapurines are the 9-deazapurines, which have a pyrrolo[3,2-d]pyrimidine core structure. beilstein-journals.org In these isomers, the nitrogen at the 9-position of the purine ring is replaced by a carbon atom. beilstein-journals.org These compounds, including derivatives of 2,6-dimethoxy-9-deazapurine, have been synthesized and studied for their chemical and biological properties. nih.govkuleuven.be The structural distinction between 7-deazapurines and 9-deazapurines is crucial as it influences their chemical reactivity and spatial arrangement, which in turn affects their interaction with biological targets. beilstein-journals.orgnih.gov

Stereochemical Considerations and Isomerism

The synthesis and derivatization of deazapurine compounds often lead to the formation of various isomers. Understanding these isomeric forms is critical for structure-activity relationship studies.

Regioisomers (e.g., N-7, N-9) in Analogues

The alkylation or glycosylation of deazapurine cores can occur at different nitrogen atoms, leading to the formation of regioisomers. In the context of purine analogues, the N-7 and N-9 positions are common sites for substitution. mdpi.comauburn.edu Research has shown that reactions involving 2,6-dimethoxy-9-deazapurine can yield the N-7 regioisomer. nih.govkuleuven.be The selective synthesis of a particular regioisomer is a common challenge in the chemistry of these compounds, often resulting in mixtures that require separation. beilstein-journals.org For example, the reaction of a 2,6-dimethoxy-9-deazapurine base with other reactants under Mitsunobu conditions specifically yielded the N-7 regioisomer. nih.govkuleuven.be In contrast, similar reactions with other deazapurine analogues have been shown to produce mixtures of N-1 and N-7 regioisomers. nih.gov The formation of specific regioisomers is influenced by factors such as the structure of the starting materials and the reaction conditions employed. mdpi.comauburn.edu

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethoxy 7 Deazapurine

Direct Synthesis of 2,6-Dimethoxy-7-deazapurine

The direct synthesis of this compound is not extensively documented as a primary research focus in the reviewed literature. However, its synthesis can be inferred from standard methodologies in heterocyclic chemistry, typically involving the creation of a precursor molecule, 2,6-dichloro-7-deazapurine, followed by a nucleophilic substitution reaction.

The precursor, 2,6-dichloro-7-deazapurine (also known as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine), is a key intermediate in the synthesis of various 7-deazapurine derivatives thermofisher.comnih.gov. The synthesis of the target compound involves the reaction of this dichloro-precursor with a methoxide source, such as sodium methoxide, in an appropriate solvent. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atoms at positions 2 and 6 of the 7-deazapurine ring are displaced by methoxy (B1213986) groups.

Historical Synthetic Approaches and Key Contributions

The development of synthetic methods for 7-deazapurines, or pyrrolo[2,3-d]pyrimidines, has been a significant area of research since the discovery of naturally occurring 7-deazapurine antibiotics like tubercidin (B1682034) and sangivamycin in the mid-20th century mmu.ac.uk. These discoveries spurred extensive efforts to synthesize the core heterocyclic system and its derivatives to explore their biological activities mmu.ac.uk.

Early synthetic strategies focused on constructing the fused pyrrolo[2,3-d]pyrimidine ring system from basic building blocks. Over time, more sophisticated methods have been developed, including:

Building up from pyrrole (B145914) precursors: Constructing the pyrimidine (B1678525) ring onto a pre-formed pyrrole.

Building up from pyrimidine precursors: Forming the pyrrole ring onto an existing pyrimidine, a common modern approach.

Transition metal-catalyzed reactions: Modern methods, such as Negishi and Suzuki cross-coupling reactions, are used to build complex, fused, and substituted 7-deazapurine systems acs.orgacs.org.

These foundational synthetic strategies have enabled the creation of a wide array of 7-deazapurine derivatives, including the key intermediates required for the synthesis of compounds like this compound.

Glycosylation Reactions for Nucleoside Analogues

The primary chemical transformations involving the this compound scaffold, and more commonly its precursors, are glycosylation reactions to form nucleoside analogues. These nucleosides are crucial for antiviral and anticancer research nih.gov. Several methods are employed to attach a sugar moiety to the nitrogen of the pyrrole ring (N-7).

Anion-Base Glycosylation with 2-Amino-6-chloro-7-deazapurine

Nucleobase-anion glycosylation is a key method for synthesizing 7-deazapurine nucleosides, particularly when labile groups are present on the purine (B94841) ring. This technique is often used with precursors such as 7-halogenated 2-amino-6-chloro-7-deazapurines nih.gov.

The process involves deprotonating the pyrrole nitrogen of the 7-deazapurine base using a strong base, such as potassium hydroxide (KOH), to form a nucleophilic anion. This anion then reacts with a protected halosugar. An example of this reaction involves stirring the nucleobase with powdered KOH and a phase-transfer catalyst like tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) in an anhydrous solvent like acetonitrile (B52724) (CH₃CN). The subsequent addition of a protected halosugar results in the formation of the desired nucleoside nih.gov.

Vorbrüggen Glycosylation Conditions

The Vorbrüggen glycosylation, or Silyl-Hilbert-Johnson reaction, is a widely used and robust method for N-glycosylation. This method is effective for coupling various 7-deazapurine derivatives, such as 6-chloro-7-iodo-7-deazapurine, with protected sugar derivatives nih.gov.

The standard procedure involves several key components:

Silylation of the Nucleobase: The 7-deazapurine base is first silylated to enhance its solubility and reactivity. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA).

Activation of the Sugar: A peracylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose, is used as the glycosyl donor.

Lewis Acid Catalyst: A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to promote the coupling reaction.

The reaction is typically carried out in an anhydrous aprotic solvent like acetonitrile (CH₃CN), often with heating to drive the reaction to completion nih.gov.

| Feature | Anion-Base Glycosylation | Vorbrüggen Glycosylation |

|---|---|---|

| Nucleobase Substrate | 6-Chloro-7-iodo-7-deazapurine | 6-Chloro-7-iodo-7-deazapurine |

| Base/Silylating Agent | Potassium Hydroxide (KOH) | N,O-bis(trimethylsilyl)acetamide (BSA) |

| Sugar Donor | Protected Halosugar (e.g., 1-α-bromo-ribose derivative) | Peracylated Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose) |

| Promoter/Catalyst | Phase-Transfer Catalyst (TDA-1) | Lewis Acid (TMSOTf) |

| Solvent | Acetonitrile (CH₃CN) | Acetonitrile (CH₃CN) |

| Typical Conditions | Room temperature | 0 °C to 80 °C |

Stereoselective and Regioselective Glycosylation

A critical aspect of nucleoside synthesis is controlling the stereochemistry and regiochemistry of the glycosidic bond.

Regioselectivity: In 7-deazapurines, glycosylation must occur specifically at the N-7 position (the pyrrole nitrogen) rather than other nitrogen atoms in the pyrimidine ring. Both anion-base and Vorbrüggen glycosylation methods consistently yield the desired N-7 regioisomer.

Stereoselectivity: The formation of the β-anomer is crucial for biological activity, mimicking naturally occurring nucleosides. The Vorbrüggen method, in particular, is highly stereoselective, predominantly forming the β-glycosidic bond. This is attributed to the neighboring group participation of the acyl group at the C-2' position of the sugar, which directs the incoming nucleobase to the β-face of the oxocarbenium ion intermediate.

Use of Protected Halosugars

The sugar moieties used in glycosylation reactions must be appropriately protected to prevent unwanted side reactions. The choice of protecting groups can also influence the reactivity and stereochemical outcome of the reaction.

Commonly used protected sugar derivatives in the synthesis of 7-deazapurine nucleosides include:

Peracylated Sugars: Sugars protected with acyl groups like benzoyl (Bz) or acetyl (Ac) are frequently used in Vorbrüggen glycosylations. A prime example is 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose nih.gov.

Protected Halosugars: In anion-base glycosylation, a halogen (typically chlorine or bromine) is present at the anomeric carbon. The remainder of the sugar's hydroxyl groups are protected. An example is ((2R,3R,4S,5R)-3,4-bis(benzoyloxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2-yl)methyl benzoate, which is a fully benzoylated ribose derivative activated for substitution nih.gov.

The selection of these specific protected sugars is essential for achieving high yields and the correct stereochemistry in the final nucleoside product.

Post-Glycosylation Chemical Modifications

Once the glycosidic bond is formed, the resulting protected 7-deazapurine nucleoside, often a 2,6-dichloro derivative, becomes a versatile intermediate for a variety of chemical transformations. These modifications are instrumental in conducting structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the 7-deazapurine nucleus. The C-6 position of 6-chloro-7-deazapurine nucleosides is generally more reactive than the C-2 position, allowing for selective modifications. researchgate.net

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron species with an organohalide. wikipedia.org In the context of 7-deazapurine nucleosides, it is frequently employed to introduce aryl and heteroaryl moieties at the C-6 position of 6-chloro precursors. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. acs.org This methodology has been used to synthesize series of 6-(hetero)aryl-7-deazapurine ribonucleosides for biological evaluation. nih.gov By performing two consecutive Suzuki reactions, it is possible to obtain 2,6-diaryl substituted 7-deazapurine ribonucleosides. researchgate.net

Table 1: Examples of Suzuki Coupling Reactions on 7-Deazapurine Nucleosides

| Starting Material | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |

| Protected 6-chloro-pyrrolo-fused deazapurine nucleoside | 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Protected 6-(3-furyl)-pyrrolo-fused deazapurine nucleoside | High | acs.org |

| Protected 6-chloro-pyrrolo-fused deazapurine nucleoside | 2-Benzofurylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Protected 6-(2-benzofuryl)-pyrrolo-fused deazapurine nucleoside | High | acs.org |

| Protected 2-amino-6-chloronucleoside | Benzofuran-2-ylboronic acid | Pd(OAc)₂ / TPPTS | N/A | Protected 2-amino-6-(benzofuran-2-yl)nucleoside | 75 | researchgate.net |

| Protected 11-chloro-quinolino-fused deazapurine nucleoside | 2-Benzofurylboronic acid | N/A | N/A | Protected 11-(2-benzofuryl)-quinolino-fused deazapurine nucleoside | 82 | imtm.cz |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has proven valuable in the synthesis of alkynylated 7-deazapurine nucleosides. The coupling is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI. mdpi.com This method has been used to prepare 7-alkynyl derivatives from the corresponding 7-iodonucleosides, which are important intermediates for further functionalization. seela.netresearchgate.net Sonogashira reactions can also be performed at the C-6 position to yield 6-alkynylated nucleosides. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions on 7-Deazapurine Nucleosides

| Starting Material | Alkyne | Catalyst System | Base | Product | Yield (%) | Reference |

| 7-Iodo-7-deazaguanosine derivative | Various terminal alkynes | Pd-catalyst | N/A | 7-Alkynyl-7-deazaguanosine derivatives | N/A | seela.netresearchgate.net |

| 6-Iodo-3-amino pyridazine | TMS-acetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | 3-Amino-6-(trimethylsilyl)ethynylpyridazine | N/A | mdpi.com |

| 7-Iodo-8-aza-7-deaza-2-amino-2'-deoxyadenosine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | C-7 substituted 8-aza-7-deaza deoxyadenosine derivative | N/A | rsc.org |

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. While often utilized in the construction of the core 7-deazapurine heterocycle before glycosylation, it also serves as a method for post-glycosylation modification. nih.govacs.orgnih.gov For instance, the synthesis of various fused 7-deazapurine nucleosides relies on the Negishi cross-coupling of a zincated 4,6-dichloropyrimidine with an appropriate iodoheterocycle as a key step in forming the aglycone. acs.orgimtm.czresearchgate.net Subsequent modifications can then be performed after the glycosylation step.

Table 3: Examples of Negishi Coupling Reactions in 7-Deazapurine Synthesis

| Organozinc Reagent | Organohalide | Catalyst | Product | Application Stage | Reference |

| Bis(4,6-dichloropyrimidin-5-yl)zinc | (Het)arylsulfonium salts | Pd-catalyst | (Het)aryl-pyrimidines | Aglycone Synthesis | nih.govacs.orgacs.org |

| Zincated 4,6-dichloropyrimidine | Iodoheterocycles | Pd-catalyst | 4,6-Dichloro-5-hetarylpyrimidines | Aglycone Synthesis | acs.org |

| Zincated 4,6-dichloropyrimidine | 5-Iodoquinoline | Pd-catalyst | Coupled pyrimidine-quinoline product | Aglycone Synthesis | imtm.cz |

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for modifying halo-7-deazapurine nucleosides. The chlorine atoms at the C-2 and C-6 positions are susceptible to displacement by a variety of nucleophiles. This reaction is the primary route to obtaining this compound nucleosides, which are formed by treating the 2,6-dichloro precursor with sodium methoxide. Other nucleophiles such as ammonia and primary or secondary amines can be used to install amino or substituted amino groups. seela.net For example, protected 6-chloro-7-deazapurine nucleosides react with dimethylamine to yield the corresponding 6-dimethylamino derivatives. acs.orgimtm.cz

Table 4: Examples of Nucleophilic Substitution Reactions on 7-Deazapurine Nucleosides

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

| Protected 6,7-dihalo-2-pivaloylamino-7-deazapurine ribonucleoside | aq. NH₃ | 120 °C, Autoclave | Protected 2,6-diamino-7-halo-7-deazapurine ribonucleoside | N/A | seela.net |

| Protected 11-chloro-quinolino-fused deazapurine nucleoside | Dimethylamine | 2-propanol, 60 °C | Protected 11-(N,N-dimethylamino)-quinolino-fused deazapurine nucleoside | 64 | imtm.cz |

| Protected 6-chloro-furo-fused deazapurine nucleoside | Dimethylamine | N/A | Protected 6-dimethylamino-furo-fused deazapurine nucleoside | N/A | acs.org |

Diazotation reactions provide a pathway to transform amino-substituted 7-deazapurines into a variety of other functional groups. This process typically involves treating a primary aromatic amine, such as a 2-amino-7-deazapurine derivative, with a diazotizing agent like sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is often unstable and can be readily converted into other substituents. This strategy has been noted as a key step in the synthesis of 2,6-disubstituted 7-deazapurine ribonucleosides, starting from 2-amino-6-chloro-7-deazapurine precursors. researchgate.net The diazonium intermediate can be subjected to reactions like the Sandmeyer reaction to introduce halides or other groups, thus expanding the chemical diversity of the synthesized nucleosides.

Ammonolysis Procedures

Ammonolysis is a key chemical transformation for the conversion of alkoxy or halo substituents on the 7-deazapurine core into amino groups, which are often crucial for biological activity. While direct ammonolysis of this compound is not extensively detailed in the available literature, analogous reactions on related deazapurine systems provide insight into the potential synthetic pathways.

For instance, the ammonolysis of a 2,6-dimethoxy-9-deazapurine derivative conjugated with L-ascorbic acid has been reported to yield the corresponding imino-L-ascorbic acid derivative. nih.gov In a more relevant example, the conversion of a 6-chloro-7-iodo-7-deazapurine derivative to its corresponding imino-L-ascorbic acid conjugate was achieved through treatment with ammonium hydroxide in a mixture of methanol and 1,4-dioxane. nih.gov This suggests that the methoxy groups of this compound could potentially be displaced by ammonia under similar conditions to yield 2-amino-6-methoxy-7-deazapurine or 2,6-diamino-7-deazapurine, depending on the regioselectivity and reaction conditions.

The general procedure for such a transformation would likely involve heating the this compound substrate in a sealed vessel with a solution of ammonia in an alcohol, such as methanol or ethanol. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,6-dimethoxy-9-deazapurine-L-ascorbic acid conjugate | Ammonia | 2,6-dimethoxy-9-deazapurine-imino-L-ascorbic acid conjugate | nih.gov |

| 6-chloro-7-iodo-7-deazapurine-L-ascorbic acid conjugate | NH4OH, MeOH, 1,4-dioxane | 6-chloro-7-iodo-7-deazapurine-imino-L-ascorbic acid conjugate | nih.gov |

C-H Imidation of 7-Deazapurines

Direct C-H functionalization is a powerful tool in organic synthesis for the modification of heterocyclic scaffolds. For 7-deazapurines, C-H imidation offers a route to introduce nitrogen-containing functionalities at the C8 position of the pyrrole ring. Research has demonstrated a ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters. nih.govacs.orgresearchgate.net This reaction occurs with high regioselectivity at the C8 position, leading to the formation of 8-succinimido-, 8-phthalimido-, or 8-naphthalimido-7-deazapurine derivatives. nih.govacs.orgresearchgate.net

The general procedure involves reacting the 7-deazapurine substrate with an N-imidyl peroxyester in the presence of a catalytic amount of ferrocene in a solvent like dichloromethane (DCM) at elevated temperatures. researchgate.net This methodology has been shown to be applicable to 7-deazapurines with various substituents at the C6 and N9 positions. researchgate.net However, the attempted subsequent hydrazinolysis of the resulting 8-imidyl-7-deazapurines to yield the corresponding 8-amino-7-deazapurine was found to produce a highly unstable product that decomposed rapidly. nih.govacs.orgresearchgate.net

| 7-Deazapurine Substrate | Imidating Agent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various 6,9-disubstituted 7-deazapurines | N-succinimidyl peroxy-tert-butyl ester | Ferrocene | 8-succinimido-7-deazapurine derivative | Moderate | researchgate.net |

| Various 6,9-disubstituted 7-deazapurines | N-phthalimidyl peroxy-tert-butyl ester | Ferrocene | 8-phthalimido-7-deazapurine derivative | Moderate | researchgate.net |

Functional Group Transformations

The this compound scaffold offers multiple sites for functional group transformations, allowing for the synthesis of a diverse range of derivatives. The methoxy groups at the C2 and C6 positions are susceptible to nucleophilic substitution, providing a gateway to other functionalities.

For instance, the chloro group at position 4 of a fused 7-deazapurine nucleoside has been successfully displaced by a methoxy group using sodium methoxide. ntnu.no This indicates that the reverse reaction, the conversion of a methoxy group to a chloro group, could be achieved using appropriate reagents, which would then open up possibilities for palladium-catalyzed cross-coupling reactions at these positions. Furthermore, a series of 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides have been prepared through functional group transformations at the C2 position, including conversion to chloro, fluoro, amino, and methyl groups. rsc.org

These transformations highlight the versatility of the 7-deazapurine core for chemical modification. The methoxy groups of this compound can be considered as versatile handles for introducing a variety of substituents, thereby enabling the exploration of structure-activity relationships for potential therapeutic applications.

| Starting Functionality | Reagents and Conditions | Resulting Functionality | Position on 7-Deazapurine Core | Reference |

|---|---|---|---|---|

| Chloro | Sodium methoxide | Methoxy | C4 (fused system) | ntnu.no |

| Amino | Diazotization | Various (via diazonium salt) | C2 | rsc.org |

| Halogen | Suzuki/Sonogashira coupling | Aryl/Alkynyl | C2, C6 | rsc.org |

Palladium-Catalyzed Methylation

The introduction of methyl groups into heterocyclic compounds can significantly alter their physicochemical and biological properties. Palladium-catalyzed C-H methylation has emerged as a powerful tool for the direct installation of methyl groups onto aromatic and heteroaromatic rings. While direct palladium-catalyzed C-H methylation of this compound has not been explicitly reported, the extensive research on palladium-catalyzed C-H functionalization of the pyrrolo[2,3-d]pyrimidine scaffold suggests its feasibility.

Palladium-catalyzed direct ortho-C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved, demonstrating the amenability of this ring system to palladium-catalyzed C-H activation. Furthermore, palladium-catalyzed C-H diacetoxylation of pyrrolo[2,3-d]pyrimidines has also been reported. Given these precedents, it is conceivable that a palladium-catalyzed C-H methylation could be developed for the 7-deazapurine core, likely targeting the C8 position of the pyrrole ring or potentially other positions depending on the directing group strategy employed. Such a reaction would typically involve a palladium catalyst, a methylating agent (e.g., methylboronic acid or a methyl source in combination with an oxidant), and appropriate ligands and reaction conditions.

Synthesis of Conjugates and Prodrugs

To enhance the therapeutic potential of 7-deazapurine derivatives, they can be conjugated with other biologically active molecules such as L-ascorbic acid (vitamin C). Such conjugates may exhibit synergistic effects or improved pharmacokinetic properties.

The synthesis of 7-deazapurine derivatives of L-ascorbic acid has been accomplished. nih.gov For instance, a 6-chloro-7-iodo-7-deazapurine was successfully coupled with a protected form of L-ascorbic acid at the N9 position. nih.gov The resulting conjugate can then be further modified, for example, by ammonolysis to produce the corresponding imino-L-ascorbic acid derivative. nih.gov These synthetic strategies provide a clear pathway for conjugating this compound with L-ascorbic acid and its derivatives, potentially leading to novel compounds with enhanced biological profiles.

| 7-Deazapurine Derivative | Conjugating Moiety | Coupling Position | Resulting Conjugate | Reference |

|---|---|---|---|---|

| 6-chloro-7-iodo-7-deazapurine | L-ascorbic acid derivative | N9 | 7-deazapurine-L-ascorbic acid conjugate | nih.gov |

| 7-deazapurine-L-ascorbic acid conjugate | (via ammonolysis) | - | 7-deazapurine-imino-L-ascorbic acid conjugate | nih.gov |

The development of prodrugs is a common strategy to overcome challenges associated with drug delivery, such as poor solubility or limited cell permeability. Phosphoramidate (B1195095) prodrugs, in particular, have been successfully employed to deliver nucleoside monophosphates into cells, where they can be converted to the active triphosphate form.

The design and synthesis of phosphoramidate prodrugs of 7-deazapurine ribonucleosides have been reported. This approach typically involves the reaction of the nucleoside with a phosphorochloridate derivative in the presence of a suitable base. For example, 7-deazapurine nucleosides have been converted into their corresponding phosphoramidate prodrugs by reaction with a chlorophosphoramidate derivative in the presence of a Grignard reagent like t-BuMgCl. This strategy has been applied to various 7-deazapurine nucleosides, including those with modifications at the C6 position. The resulting phosphoramidate prodrugs often exhibit improved biological activity compared to the parent nucleosides.

Synthesis of Deuterated or Labeled Variants for Mechanistic Studies

The synthesis of deuterated or isotopically labeled variants of this compound is a critical aspect of advanced biochemical and mechanistic studies. The introduction of isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the molecular structure allows researchers to trace the metabolic fate of the compound, elucidate reaction mechanisms, and investigate molecular interactions with high precision. While specific literature detailing the labeling of this compound is not abundant, the synthetic strategies employed for the broader class of 7-deazapurines can be applied.

Isotopically labeled compounds are invaluable tools in various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. scripps.edu In the context of mechanistic studies, these labeled variants can help in understanding enzyme-substrate interactions, determining the origin of atoms in metabolic pathways, and studying the dynamics of molecular recognition processes, such as the binding of 7-deazapurine derivatives to RNA. nih.govd-nb.info

General synthetic approaches for isotopic labeling of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core often involve the use of commercially available labeled starting materials. For instance, the synthesis of ¹⁵N-labeled 7-deazapurine analogues can be achieved by employing ¹⁵N-labeled precursors in the construction of the pyrimidine or pyrrole ring. A common strategy involves the cyclocondensation of a labeled pyrimidine derivative with a suitable three-carbon unit to form the pyrrolo[2,3-d]pyrimidine scaffold. nih.govd-nb.info For example, the synthesis of ¹⁵N-labeled pre-queuosine, a derivative of 7-deazaguanine, has been accomplished using ¹⁵N-labeled guanidine, which provides the isotopic nitrogen atoms for the pyrimidine ring. nih.govd-nb.info

Similarly, ¹³C labeling can be introduced by using starting materials containing ¹³C atoms at specific positions. For the 7-deazapurine core, this could involve using ¹³C-labeled cyanoacetate or other small molecules in the initial steps of the heterocyclic ring synthesis. nih.gov Deuteration can be achieved through several methods, including the use of deuterated solvents in the presence of a catalyst, or by employing deuterated reagents during the synthesis. Late-stage hydrogen-isotope exchange (HIE) is another powerful technique for introducing deuterium into a molecule. x-chemrx.com

The primary purpose of synthesizing these labeled variants is to facilitate detailed mechanistic investigations. For example, ¹⁵N and ¹³C labeling is instrumental in NMR-based studies of the interaction between 7-deazapurine derivatives and biological macromolecules like RNA. nih.govd-nb.infonih.gov The isotopic labels serve as probes, allowing for the unambiguous assignment of signals and the characterization of binding interfaces and conformational changes upon ligand binding. Deuteration can be particularly useful in simplifying complex ¹H NMR spectra and for studying kinetic isotope effects to probe reaction mechanisms.

Below is a table summarizing potential labeling strategies and their applications for studying 7-deazapurine derivatives, which would be analogous for this compound.

| Isotope | Labeling Precursor Example | Synthetic Strategy | Purpose of Labeling/Mechanistic Study |

| ¹⁵N | [¹⁵N₃]-Guanidine | Construction of the pyrimidine ring with ¹⁵N atoms. | NMR studies of ligand-RNA interactions; Elucidation of biosynthetic pathways. nih.govd-nb.info |

| ¹³C | ¹³C-Formic acid | Introduction of a ¹³C label into the purine ring system. | NMR studies to probe molecular structure and dynamics; Tracing carbon atom fate in metabolic studies. nih.gov |

| ²H (D) | Deuterated solvents (e.g., D₂O) | Hydrogen-isotope exchange reactions on the core structure. | Simplification of ¹H NMR spectra; Investigation of kinetic isotope effects in enzymatic reactions. x-chemrx.com |

The synthesis and application of these labeled compounds are at the forefront of chemical biology and drug discovery, providing indispensable tools for understanding the intricate mechanisms that govern the biological activity of 7-deazapurine derivatives.

Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethoxy 7 Deazapurine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the detailed mapping of molecular structures. For deazapurine derivatives, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Proton (¹H) NMR spectroscopy reveals the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,6-dimethoxy-7-deazapurine derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the heterocyclic ring system and the methoxy (B1213986) substituents.

The two methoxy groups at positions C2 and C6 typically exhibit sharp singlet signals in the upfield region of the spectrum, generally between δ 3.8 and 4.0 ppm. The exact position can vary slightly based on the solvent and other substituents on the deazapurine core. The protons on the pyrrolo[2,3-d]pyrimidine ring system have characteristic shifts. For instance, the H-8 proton, being on an electron-rich five-membered ring adjacent to a six-membered aromatic ring, would appear as a singlet in a distinct downfield region. In related 7-deazapurine structures, this proton signal often appears between δ 7.0 and 8.5 ppm. nih.govkuleuven.be The analysis of coupling patterns and signal integration provides definitive structural confirmation.

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Scaffold Note: Data is representative and based on analysis of related deazapurine structures. nih.govkuleuven.be Actual values may vary based on solvent and specific derivatization.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| OCH₃ (at C2) | 3.8 - 4.0 | Singlet (s) |

| OCH₃ (at C6) | 3.9 - 4.1 | Singlet (s) |

| H-8 | 7.0 - 8.5 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, each carbon atom has a unique chemical shift, reflecting its local electronic environment. The signals for the methoxy carbons are typically found in the 50-60 ppm range. seela.net

The carbons of the heterocyclic core resonate at lower fields (further downfield). The C2 and C6 carbons, being directly attached to electronegative oxygen atoms, are significantly deshielded and appear in the 150-170 ppm region. Other ring carbons (C4, C5, C7a, C8, and C8a) can be assigned using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon signals with their attached protons. These experiments are crucial for the unambiguous assignment of the carbon skeleton in complex heterocyclic systems. kuleuven.be

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Scaffold Note: Data is representative and based on analysis of related deazapurine structures. seela.net Actual values may vary based on solvent and specific derivatization.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| OCH₃ | 50 - 60 |

| C8 | 100 - 115 |

| C5 | 115 - 130 |

| C4 | 145 - 160 |

| C2 | 155 - 170 |

| C6 | 155 - 170 |

| C7a/C8a (Quaternary) | 140 - 155 |

For phosphorylated derivatives of this compound, such as their corresponding nucleotides or ProTide prodrugs, Phosphorus-31 (³¹P) NMR is an essential analytical technique. researchgate.net ³¹P NMR is highly sensitive and provides direct information about the chemical environment of phosphorus atoms. mdpi.com The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, which minimizes signal overlap and allows for clear identification of different phosphorus-containing species. mdpi.com

The chemical shift in a ³¹P NMR spectrum is highly indicative of the phosphorylation state (e.g., monophosphate, diphosphate, triphosphate) and the nature of the substituents on the phosphorus atom. trilinkbiotech.com For instance, the terminal phosphate (B84403) of a triphosphate derivative will have a different chemical shift from the central phosphate. This technique is invaluable for monitoring phosphorylation reactions, assessing the purity of synthetic nucleotides, and studying their interactions with enzymes. nih.govresearchgate.net The coupling between phosphorus and nearby protons (³¹P-¹H coupling) can also provide further structural insights.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical method used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For a novel compound like this compound, HRMS is critical for confirming its identity by matching the experimentally measured mass with the theoretically calculated mass based on its chemical formula (C₈H₉N₃O₂). nih.govacs.org This technique is superior to low-resolution MS as it can distinguish between compounds that have the same nominal mass but different elemental formulas.

Table 3: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₀N₃O₂⁺ | 196.0768 |

| [M+Na]⁺ | C₈H₉N₃O₂Na⁺ | 218.0587 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large biomolecules, including oligonucleotides. umich.edu Research has shown that the incorporation of 7-deazapurine nucleotides into DNA fragments significantly enhances their stability during MALDI-TOF analysis. nih.gov The replacement of the nitrogen at position 7 with a carbon atom is thought to reduce the propensity for protonation that leads to fragmentation. umich.edu

This results in a significant reduction of in-source decay and fragmentation, leading to cleaner spectra with increased signal intensities and higher mass resolution. nih.gov Consequently, the molecular weights of oligonucleotides containing 7-deazapurine moieties can be determined with very high accuracy, often up to 0.03%. nih.gov This makes MALDI-TOF an exceptionally fast and precise method for analyzing short PCR products and other modified nucleic acids without the need for electrophoretic separation or labeling. nih.govoup.com

X-ray Crystallography for Absolute Configuration and Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique provides unequivocal proof of a molecule's absolute configuration and detailed insights into bond lengths, bond angles, and intermolecular interactions.

For 7-deazapurine derivatives, X-ray analysis has been instrumental in confirming their molecular structures. For instance, the crystal structure of 6-amino-2,5-dihydro-2-(β-d-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one, a related 8-aza-7-deazapurine nucleoside, was determined to be in the orthorhombic space group P212121. nih.gov This level of detail is crucial for understanding the structure-activity relationships of these compounds.

While a specific crystal structure for this compound was not found in the provided search results, the data for analogous compounds demonstrate the power of this technique. For example, the structure of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline was elucidated, confirming its absolute configuration. mdpi.com Similarly, the absolute configuration of a product formed from the reaction of 2,3-O-dimethyl-5,6-di-O-p-toluenesulphonyl-l-ascorbic acid with various amines was established by X-ray crystallography. researchgate.net

Table 1: Representative Crystallographic Data for a Related 8-Aza-7-deazapurine Nucleoside Derivative nih.gov

| Parameter | Value |

| Compound | 6-amino-2,5-dihydro-2-(β-d-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Molecular Formula | C₁₀H₁₃N₅O₅ |

| Molecular Weight | 283.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.7669 (2) |

| b (Å) | 11.0409 (5) |

| c (Å) | 21.6334 (9) |

| V (ų) | 1138.59 (8) |

| Z | 4 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 7-deazapurine derivatives, ensuring their purity and monitoring the progress of chemical reactions. nih.govmdpi.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the synthesis of various 7-deazapurine derivatives, HPLC is routinely used to confirm the purity of the final products, often requiring a purity of greater than 95% for subsequent biological testing. nih.govnih.govgoogle.com For example, in the synthesis of novel 7-deazapurine incorporating isatin (B1672199) hybrid compounds, HPLC analysis demonstrated a purity of over 95%. nih.gov

HPLC is also crucial for monitoring the progress of reactions. For instance, the completion of the hydrolysis of methyl 2-(3-((((3aR,4R,6R,6aR)-6-(4-((2,4-dimethoxybenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d] mdpi.comoup.comdioxol-4-yl)methyl)(methyl)amino)cyclobutyl)acetate was indicated by HPLC analysis. google.com The purification of oligonucleotides containing 7-deazapurine analogues is also commonly performed using reversed-phase HPLC. oup.com

Table 2: Exemplary HPLC Conditions for Analysis of 7-Deazapurine Derivatives

| Parameter | Condition 1 mdpi.com | Condition 2 oup.com |

| Column | Supelco Ascentis® Express C18, 2.7 μm, 7.5 × 3.0 mm | Reversed-phase (RP-18) |

| Mobile Phase A | 0.1% TFA in H₂O | 0.1 M (Et₃NH)OAc (pH 7.0)/MeCN 95:5 |

| Mobile Phase B | 70% acetonitrile (B52724) in 0.1% TFA/H₂O | MeCN |

| Gradient | 0–50% B over 20 min | 20–40% B in A over 12 min |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | 280 nm | Not specified |

UV-Spectrophotometry for Hydrolysis Studies

UV-Spectrophotometry is a valuable technique for studying the hydrolysis of 7-deazapurine nucleosides. oup.com By monitoring changes in the UV absorbance spectrum over time, the rate of hydrolysis of the glycosylic bond can be determined.

Studies on 7-deazapurine and 8-aza-7-deazapurine nucleosides have shown that the stability of the N-glycosylic bond is influenced by the structure of the purine (B94841) analogue. researchgate.net For instance, 7-deazapurine nucleosides exhibit a stable N-glycosylic bond under acidic hydrolysis conditions. researchgate.net The hydrolysis of 7-halogenated isoguanine (B23775) related nucleosides has been followed UV-spectrophotometrically in 0.5 M HCl at 60°C, yielding specific half-lives for the compounds. oup.com

The UV spectra of 7-deazapurine derivatives are also used for their characterization. For example, 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-4-[(dimethylamino)methylidene]amino-2-formylamino-7H-pyrrolo[2,3-d]pyrimidine exhibits UV absorbance maxima at 236 nm and 323 nm in methanol. oup.com

Table 3: UV Absorbance Maxima for a Representative 7-Deazapurine Derivative oup.com

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |

| 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-4-[(dimethylamino)methylidene]amino-2-formylamino-7H-pyrrolo[2,3-d]pyrimidine | Methanol | 236 | 35,600 |

| 323 | 17,500 |

Biological Activities and Mechanistic Investigations of 2,6 Dimethoxy 7 Deazapurine Analogues

Antitumor and Antiproliferative Activities

Evaluation in Human Malignant Tumor Cell Lines (e.g., CEM/0, L1210/0, HeLa, MiaPaCa-2)

A number of studies have evaluated the in vitro cytostatic and antiviral activities of novel deazapurine derivatives. For instance, a 2,6-dimethoxy-9-deazapurine derivative of L-ascorbic acid (l-AA) demonstrated notable inhibitory activity against the growth of CEM/0 cells, with an IC50 value of 4.1 ± 1.8 μM, and a strong antiproliferative effect against L1210/0 cells, with an IC50 of 4.7 ± 0.1 μM. nih.govresearchgate.net In another study, a different 9-deazapurine derivative showed the most significant cytostatic effect against HeLa cells (IC50 = 5.6 ± 1.3 μM). nih.govresearchgate.net Furthermore, a 9-deazapurine derivative disubstituted with two imino-l-AA moieties exhibited the best activity against L1210/0 tumor cells (IC50 = 4.4 ± 0.3 μM) and the most pronounced antiproliferative effects against MiaPaCa-2 cells (IC50 = 5.7 ± 0.2 μM). nih.govresearchgate.net These compounds generally showed selective cytostatic effects on tumor cell lines when compared with normal murine embryonal fibroblasts (3T3). nih.govresearchgate.net

Table 1: Cytostatic Activity of Selected Deazapurine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2,6-dimethoxy-9-deazapurine derivative of l-AA | CEM/0 | 4.1 ± 1.8 |

| 2,6-dimethoxy-9-deazapurine derivative of l-AA | L1210/0 | 4.7 ± 0.1 |

| 9-deazahypoxanthine derivative of l-AA | HeLa | 5.6 ± 1.3 |

| 9-deazahypoxanthine derivative of l-AA | L1210/0 | 4.5 ± 0.5 |

| 9-deazapurine derivative with two imino-l-AA moieties | L1210/0 | 4.4 ± 0.3 |

| 9-deazapurine derivative with two imino-l-AA moieties | MiaPaCa-2 | 5.7 ± 0.2 |

This table presents the half-maximal inhibitory concentration (IC50) values for selected deazapurine derivatives against various human malignant tumor cell lines.

Activity Spectrum in NCI-60 Tumor Cell Line Panel

The National Cancer Institute (NCI) employs a panel of 60 human cancer cell lines (NCI-60) to screen compounds for potential anticancer activity. wikipedia.org This screening provides insights into the cytostatic and cytotoxic impact of tested substances across a diverse range of cancer types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, and brain. wikipedia.org While specific data for 2,6-dimethoxy-7-deazapurine in the NCI-60 panel is not detailed in the provided search results, the evaluation of C7-substituted 7-deazapurine nucleosides in this panel has indicated activity against several solid tumor-derived cell lines. researchgate.net The patterns of growth inhibition observed in the NCI-60 screen can suggest a compound's mechanism of action by comparing its activity profile to those of known anticancer agents. nih.gov

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For deazapurine analogues, research has pointed to several key cellular processes that are disrupted by these compounds.

Several 7-deazapurine nucleosides with potent cytotoxic effects have been found to exert their activity by inducing DNA damage and subsequent apoptosis (programmed cell death). nih.govresearchgate.netnih.govacs.orguochb.cz For instance, some 7-hetaryl-7-deazaadenosines are activated within cancer cells and become incorporated into both RNA and DNA. nih.gov Incorporation into DNA leads to DNA damage, a key trigger for apoptosis. nih.govresearchgate.net Similarly, the mechanism of action for several tricyclic fused 7-deazapurine ribonucleosides, such as thieno-, furo-, and pyrrolo-fused derivatives, also involves DNA damage and apoptosis. nih.govacs.orguochb.cz

A critical step in the activation of many nucleoside analogues is their intracellular phosphorylation to the corresponding nucleoside triphosphates. nih.govnih.gov This conversion is often carried out by cellular kinases. nih.gov For example, the natural product tubercidin (B1682034), a 7-deazapurine analogue, is phosphorylated intracellularly to its triphosphate form. nih.gov The efficiency of this phosphorylation can determine the selectivity of a compound. Some 7-deazapurine nucleosides show selectivity for cancer cells over normal fibroblasts due to inefficient phosphorylation in the latter. researchgate.net The resulting nucleoside triphosphates can then act as substrates for polymerases. acs.org

Following phosphorylation, many 7-deazapurine nucleoside analogues are incorporated into nucleic acids (DNA and RNA). nih.govresearchgate.netnih.gov This incorporation is a key aspect of their mechanism of action, leading to the disruption of nucleic acid replication and function. nih.govguidechem.com For example, 7-hetaryl-7-deazaadenosines are incorporated into both RNA, which can inhibit protein synthesis, and DNA, which causes DNA damage. nih.gov The 5'-triphosphate of a novel 7-deaza-6-methyl-9-β-D-ribofuranosylpurine analogue was found to be an efficient substrate for poliovirus RNA-dependent RNA polymerase and was incorporated into RNA. nih.gov The ability of 7-substituted 7-deazapurine dNTPs to serve as substrates for DNA polymerases is utilized in the enzymatic synthesis of modified DNA. acs.org

Effects on Cancer Cell Proliferation

Derivatives of 7-deazapurine have demonstrated notable cytostatic or cytotoxic effects. nih.gov Specifically, 7-hetaryl-7-deazaadenosines are activated within cancer cells through phosphorylation. nih.gov This activation allows them to be incorporated into both RNA, leading to the inhibition of protein synthesis, and DNA, causing DNA damage. nih.gov The antiproliferative activities of 2,6-diketopiperazines, another class of related compounds, have been evaluated against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov These compounds demonstrated the ability to inhibit proliferation and viability, and induce apoptosis. nih.gov

Significant cytostatic effects have been observed with a considerable number of prepared 7-deazapurine compounds. The most potent among these are the 7-H or 7-F derivatives of 6-furyl- or 6-thienyl-7-deazapurines. These compounds have shown cytostatic activity across multiple cancer cell lines, with a geometric mean 50% growth inhibition concentration (IC50) ranging from 16 to 96 nM. This potency is comparable to or even exceeds that of the nucleoside analogue clofarabine. Preliminary studies into their mechanism of action have shown that they undergo intracellular phosphorylation to mono- and triphosphates and inhibit total RNA synthesis. researchgate.net

In one study, various 2,6-diketopiperazine enantiomers derived from α-amino acids were tested for their impact on the MDA-MB-231 breast cancer cell line. The IC50 values for compounds 1 and the (S)-enantiomers ranged from 4.6 μM to 4.944 mM, while the (R)-enantiomers had IC50 values ranging from 0.021 to 3.639 mM. Flow cytometry analysis indicated that these compounds induced apoptosis, with the percentage of apoptotic cells increasing at 48 hours compared to 24 hours for most compounds. nih.gov

Table 1: Antiproliferative Activity of 2,6-Diketopiperazine (DKP) Derivatives on MDA-MB-231 Cells This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Enantiomer | IC50 (mM) | Apoptosis at 24h (%) | Apoptosis at 48h (%) |

|---|---|---|---|---|

| DKP 1 | - | 4.6 µM | - | - |

| DKP 2a | S | - | - | - |

| DKP 2b | R | lowest | - | - |

| DKP 4a | S | - | - | - |

| DKP 5a | S | - | - | - |

| DKP 12a | S | - | - | 3% decrease |

| Range | R | 0.021 - 3.639 | - | - |

| Range | S | 0.0046 - 4.944 | - | 54.1 - 76.2 |

Selective Cytostatic Effect on Tumor Cell Lines vs. Normal Fibroblasts

A noteworthy characteristic of certain deazapurine derivatives is their selective cytostatic effect on tumor cells when compared to normal cells. For instance, novel 3-deazapurine, 7-deazapurine, and alkylated 9-deazapurine derivatives of L-ascorbic or imino-L-ascorbic acid have all demonstrated a selective cytostatic effect on tumor cell lines in comparison to murine embryonal fibroblasts (3T3). researchgate.net This suggests that these compounds are more toxic to cancerous cells than to healthy, non-cancerous cells.

This selectivity is a crucial aspect of cancer therapy, aiming to maximize damage to the tumor while minimizing harm to the patient's healthy tissues. Fibroblasts, a key component of connective tissue, can exist in a normal state or become activated as cancer-associated fibroblasts (CAFs) within the tumor microenvironment. nih.govmdpi.comfrontiersin.org While normal fibroblasts can suppress tumor formation, CAFs often promote tumor growth, proliferation, and invasion. nih.govmdpi.comfrontiersin.org The ability of these deazapurine compounds to selectively target tumor cells over normal fibroblasts is a promising attribute for potential therapeutic agents. researchgate.net

In Vivo Xenograft Models (e.g., metastatic breast tumor MDA-MB-231-LM2)

The in vivo efficacy of deazapurine analogues has been evaluated using xenograft models, which involve transplanting human cancer cells into immunodeficient mice. A particularly relevant model for studying breast cancer metastasis is the MDA-MB-231-LM2 cell line, which is a lung-metastatic derivative of the MDA-MB-231 human breast cancer cell line. mdpi.combiorxiv.orgnih.gov This model allows for the investigation of a compound's ability to inhibit not only primary tumor growth but also the formation of metastases in distant organs like the lungs. mdpi.complos.org

In one such study, a 7-deaza-7-chloro-6-amino-purin-9-yl base analogue, compound 32, was assessed in a metastatic breast tumor xenograft model using MDA-MB-231-LM2 cells. The results were significant, showing that this compound inhibited the growth of the primary tumor and also reduced the formation of lung metastases, as observed through bioluminescence imaging (BLI) analysis. researchgate.net This demonstrates the potential of these compounds to combat cancer progression at multiple stages. researchgate.net The MDA-MB-231 xenograft model is a well-established tool for evaluating the antitumor efficacy of various therapeutic agents. researchgate.net

Antiviral Activities

Activity against RNA Viruses (e.g., Poliovirus, Dengue Virus)

Certain 7-deazapurine ribonucleosides have shown potent antiviral activity against a range of RNA viruses. nih.govresearchgate.net For example, a 6-methyl-7-deaza analogue of adenosine (B11128) demonstrated the ability to potently inhibit the replication of both Poliovirus (PV) and Dengue virus (DENV) in vitro. nih.gov In a DENV replicon assay, this compound was the most potent inhibitor, with a 50% inhibitory concentration (IC50) of 0.88 µM. nih.gov Another study reported that 7-deazaadenosine nucleosides with ethynyl (B1212043) or small hetaryl groups at the 7-position exhibited (sub)micromolar antiviral activities against Dengue virus, among others. researchgate.net However, these particular compounds also showed significant cytotoxicity. researchgate.net

The mechanism of action for some of these compounds involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). Modified triphosphates of these nucleosides have been shown to inhibit viral RdRps at micromolar concentrations by being incorporated into the growing RNA chain and subsequently terminating its extension. nih.govresearchgate.net

Table 2: Antiviral Activity of a 6-Methyl-7-deazaadenosine Analogue (Compound 6) This table is interactive. Users can sort columns by clicking on the headers.

| Virus | Assay | Cell Line | Endpoint | IC50 (µM) |

|---|---|---|---|---|

| Poliovirus (PV) | Plaque Assay | HeLa S3 | Viral Titer Reduction | - |

| Dengue Virus (DENV) | Replicon Assay | BHK-21 | Luciferase Activity | 0.88 |

Activity against DNA Viruses (e.g., HSV-1, HCMV, Hepatitis C Virus)

Analogues of 7-deazapurine have also been investigated for their activity against DNA viruses. The human herpesviruses, such as Herpes Simplex Virus-1 (HSV-1) and Human Cytomegalovirus (HCMV), are significant pathogens that establish lifelong latent infections. nih.govfrontiersin.orgsacace.comnih.gov A 3-deazapurine derivative of L-ascorbic acid demonstrated notable activity against two laboratory-adapted strains of HCMV (AD-169 and Davis). researchgate.net Its potency was comparable to the established anti-HCMV drug ganciclovir, and importantly, it did not show cytotoxic effects on normal human embryonal lung (HEL) cells. researchgate.net Another related compound, a dideazanucleoside analog, also showed promising activity against HCMV. researchgate.net

Hepatitis C virus (HCV), a member of the Flaviviridae family, is technically an RNA virus but is often discussed in the context of broad-spectrum antiviral research that includes DNA viruses. google.com Several α- and β-7-deazapurine nucleoside analogs have exhibited modest anti-HCV activity. researchgate.net However, their corresponding 5'-triphosphates demonstrated potent inhibitory effects against both wild-type and a mutant (S282T) form of the HCV polymerase. researchgate.net The lack of significant anti-HCV activity from the nucleoside and its phosphoramidate (B1195095) prodrugs in cellular assays was attributed to insufficient intracellular phosphorylation. researchgate.net

Hepatitis C Virus (HCV) Polymerase Inhibition (Wild-type and Mutant)

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus, known as NS5B, is a key target for antiviral drug development. plos.orgmdpi.comnih.govmdpi.com The inhibition of this enzyme prevents the replication of the viral genome. mdpi.comnih.gov Research into 7-deazapurine analogues has revealed their potential as HCV polymerase inhibitors.

Specifically, the 5'-triphosphate forms of certain 7-deazapurine nucleosides have been shown to be potent inhibitors of both the wild-type HCV polymerase and the S282T mutant version. researchgate.net The S282T mutation is a known resistance-associated variant that can reduce the efficacy of some nucleoside inhibitors. The ability of these compounds to inhibit the mutant polymerase is therefore a significant finding. However, a major challenge identified in this research was the inefficient conversion of the parent nucleosides and their phosphoramidate prodrugs into the active 5'-triphosphate form within liver cells (Huh-7 cells). researchgate.net This indicates that while the active form of the drug is effective, its delivery and metabolic activation within the target cells are critical hurdles that need to be overcome for these compounds to be effective anti-HCV agents. researchgate.net

Antikinetoplastid Activity (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum)

Kinetoplastid parasites, the causative agents of debilitating neglected tropical diseases such as Human African Trypanosomiasis (HAT), Chagas disease, and leishmaniasis, are unable to synthesize purines de novo. uantwerpen.beuantwerpen.benih.gov This metabolic vulnerability makes them susceptible to purine (B94841) nucleoside analogues. nih.govnih.govnih.gov

A series of 7-methyl-7-deazapurine ribonucleosides with various substituents at the 6-position have demonstrated significant activity against Trypanosoma brucei brucei and T. b. gambiense, the subspecies causing HAT. nih.gov Many of these compounds show activity at submicromolar or even nanomolar concentrations with low cytotoxicity, making them promising candidates for further drug development. nih.govuochb.cz The 6-alkoxy derivatives, in particular, have been identified as the most active compounds, exhibiting inhibition in the nanomolar range. uochb.cz

Similarly, 7-modified 6-methyl tubercidin derivatives have been evaluated for their efficacy against a range of kinetoplastid parasites. uantwerpen.beuantwerpen.benih.gov Analogues such as the 7-ethyl and 7-chloro derivatives have shown broad-spectrum activity against Trypanosoma cruzi, Leishmania infantum, Trypanosoma brucei brucei, and T. b. rhodesiense. uantwerpen.beuantwerpen.benih.gov The 7-chloro analogue, in particular, displayed superior activity against L. infantum compared to the standard drug miltefosine, with no apparent cytotoxicity. uantwerpen.be

Further structure-activity relationship (SAR) studies on 3'-deoxytubercidin, a lead compound for central-nervous-stage HAT, revealed that modifications at the C7 position of the purine ring were well-tolerated. nih.gov The introduction of a 7-substituent was found to increase the affinity for the P1 nucleoside transporter by up to 10-fold while maintaining high affinity for the P2 aminopurine transporter. nih.gov This is significant as reduced dependence on the P2 transporter was observed in strains resistant to other drugs like pentamidine (B1679287) and diminazene. nih.gov

In the context of Chagas disease, caused by T. cruzi, and leishmaniasis, caused by Leishmania species, N6-mono-substitution of the 6-amino group of tubercidin with short alkyl groups has been shown to elicit potent and selective antitrypanosomal and antileishmanial activity. nih.gov The methyl analogue, in particular, demonstrated the best in vitro activity against both T. cruzi and L. infantum with high selectivity. nih.gov

The introduction of a 3'-fluoro substituent in 7-deazapurine nucleosides has also been explored as a promising modification for developing antiparasitic agents. nih.gov Several 3'-deoxy-3'-fluororibofuranosyl and 3'-deoxy-3'-fluoroxylofuranosyl nucleosides have shown potent activity against T. cruzi and T. brucei. nih.gov

Table 1: Antikinetoplastid Activity of Selected 7-Deazapurine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 6-Substituted 7-methyl-7-deazapurine ribonucleosides | Trypanosoma brucei brucei, T. b. gambiense | 6-alkoxy derivatives are most active (nanomolar inhibition). | nih.govuochb.cz |

| 7-Modified 6-methyl tubercidin derivatives | T. cruzi, L. infantum, T. b. brucei, T. b. rhodesiense | 7-ethyl and 7-chloro analogues show broad-spectrum activity. | uantwerpen.beuantwerpen.benih.gov |

| 3'-Deoxytubercidin analogues | Trypanosoma brucei | C7-substituents increase affinity for P1 nucleoside transporter. | nih.gov |

| N6-Substituted tubercidin analogues | Trypanosoma cruzi, Leishmania infantum | N6-methyl analogue shows potent and selective activity. | nih.gov |

| 3'-Fluoro-7-deazapurine nucleosides | Trypanosoma cruzi, Trypanosoma brucei | 3'-fluoro modification leads to potent antiparasitic activity. | nih.gov |

Anti-Mycobacterial Activity (Mycobacterium tuberculosis Adenosine Kinase Inhibition)

Adenosine kinase (ADK) from Mycobacterium tuberculosis (Mtb) has been identified as a promising target for the development of new anti-mycobacterial drugs. nih.gov A number of 7-(het)aryl-7-deazaadenine ribonucleosides have been screened for their ability to inhibit Mtb ADK. nih.gov This screening led to the identification of specific inhibitors with micromolar antimycobacterial activity and low cytotoxicity. nih.gov

Interestingly, X-ray crystallography studies of Mtb and human ADKs in complex with 7-ethynyl-7-deazaadenosine revealed differences in how the inhibitor interacts with the adenosine binding sites of the two enzymes. nih.gov Furthermore, 1D (1H) STD NMR experiments showed that these inhibitors can bind to both the ATP and adenosine binding sites of Mtb ADK, while they preferentially bind to the adenosine site of the human enzyme. nih.gov This differential binding, along with the fact that inhibitor binding to the adenosine site of Mtb ADK leads to a less catalytically competent conformation, helps to explain the lack of phosphorylation of these 7-substituted-7-deazaadenosines and their selective action. nih.gov

Additionally, 6-alkyl-, 6-aryl-, or 6-hetaryl-7-deazapurine ribonucleosides have been identified as potent inhibitors of both human and mycobacterial ADK. rsc.org While several of these derivatives with bulky substituents at the 6-position were non-cytotoxic and selectively inhibited Mtb ADK, they were largely inactive in whole-cell assays against Mycobacterium bovis. rsc.org However, 6-methyl-7-deazapurine ribonucleoside was found to be a potent antimycobacterial agent. rsc.org Halogenated 3-deazapurine derivatives have also shown a strong ability to be substrates for Mycobacterium tuberculosis adenosine kinase. nih.govkuleuven.be

Mechanism of Antiviral Action

Lethal mutagenesis is an antiviral strategy that aims to extinguish a virus by increasing its mutation rate during replication. mdpi.com This is often achieved using mutagenic nucleoside analogues. mdpi.comcaltech.edu Some N-6-substituted purine analogues have been shown to reduce the titer of poliovirus and coxsackievirus B3 by over 1,000-fold in a single passage, with a corresponding increase in transition mutation frequency of up to 65-fold. caltech.edu Kinetic analyses indicated that these analogues were ambiguously templated by the viral polymerase with greater efficiency than the known mutagen ribavirin. caltech.edu

However, not all 7-deazapurine analogues act via this mechanism. For instance, a novel 7-deaza derivative of 6-methyl-9-β-D-ribofuranosylpurine, which is a potent inhibitor of poliovirus and dengue virus replication, was found not to increase the frequency of viral mutagenesis compared to ribavirin. nih.gov Mechanistic studies of its 5'-triphosphate metabolite revealed that it is an efficient substrate for the poliovirus RNA-dependent RNA polymerase (RdRP) and is incorporated into RNA, mimicking both ATP and GTP, but does not act as a lethal mutagen. scispace.com

Modified 7-deazaadenine ribonucleoside triphosphates have been shown to inhibit viral RdRPs at micromolar concentrations by being incorporated into the growing RNA chain and causing chain termination. nih.gov

The biological activity of many nucleoside analogues, including 7-deazapurine derivatives, is dependent on their intracellular phosphorylation to the corresponding mono-, di-, and triphosphates. nih.govresearchgate.netnih.gov For example, the natural product tubercidin, a 7-deazapurine analogue, is phosphorylated intracellularly to its triphosphate form, which is then incorporated into DNA and RNA. nih.gov

The importance of this phosphorylation step is highlighted by the observation that methylation of the 5'-hydroxyl group of a potent antiviral 7-deaza-6-methyl-9-β-D-ribofuranosylpurine analogue completely abolished its antiviral activity. scispace.com This suggests that the generation of a biologically active phosphorylated metabolite is crucial. scispace.com Similarly, the most promising cytostatic 7-hetaryl-7-deazaadenosines are activated in cancer cells through phosphorylation. nih.gov

Enzyme Inhibition Studies

Purine Nucleoside Phosphorylase (PNP) Inhibition (E. coli PNP)

Escherichia coli purine nucleoside phosphorylase (PNP) is an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides. scispace.comfrontiersin.orgfrontiersin.org A series of 7-deazapurine 2'-deoxyribofuranosides have been investigated as potential inhibitors of this enzyme. nih.gov These compounds were found to be non-cleavable competitive inhibitors with respect to the nucleoside substrate 7-methylguanosine. nih.gov

While most of the tested nucleosides showed weak inhibition, certain substitutions at the 2, 6, and 7 positions of the base significantly enhanced their affinity for the E. coli enzyme. nih.gov The most potent inhibitors identified were 6-chloro- and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosides, with inhibition constants (Ki) of 2.4 µM and 2.3 µM, respectively. nih.gov Several other derivatives also demonstrated good inhibitory activity, with Ki values in the range of 5-50 µM. nih.gov Generally, the inhibition constants for these 7-deazapurine nucleosides are several-fold lower than those of their purine counterparts, indicating that the 7-deaza modification is a promising strategy for developing potent, non-cleavable inhibitors of E. coli PNP. nih.gov

Table 2: Inhibition of E. coli PNP by 7-Deazapurine 2'-Deoxyribofuranosides This table is interactive. You can sort and filter the data.

| Compound | Inhibition Type | Ki (µM) | Reference(s) |

|---|---|---|---|

| 6-chloro-7-deazapurine 2'-deoxyribofuranoside | Competitive | 2.4 | nih.gov |

| 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside | Competitive | 2.3 | nih.gov |

| Other substituted 7-deazapurine 2'-deoxyribofuranosides | Competitive | 5-50 | nih.gov |

Non-Cleavable Competitive Inhibition

A key feature of 7-deazapurine nucleosides is their ability to act as non-cleavable competitive inhibitors of enzymes like E. coli purine nucleoside phosphorylase (PNP). scispace.comnih.gov The enzymatic phosphorolysis and acid hydrolysis of the glycosidic bond in purine nucleosides typically require protonation of the N(7) position of the purine ring. scispace.com In 7-deazapurine analogues, the replacement of the nitrogen atom at this position with a carbon atom prevents this necessary protonation, rendering the glycosidic bond resistant to cleavage. scispace.com

Studies on a series of 7-deazapurine 2'-deoxyribofuranosides have demonstrated their inhibitory properties against E. coli PNP. nih.gov While many of these nucleosides exhibit weak inhibition, certain substitutions at the 2, 6, and 7 positions of the 7-deazapurine base significantly improve their affinity for the enzyme. nih.gov For instance, 6-chloro- and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosides have shown potent competitive inhibition with Ki values of 2.4 µM and 2.3 µM, respectively. nih.gov This competitive inhibition occurs with respect to the nucleoside substrate. nih.gov

Resistance to Acid Hydrolysis and Enzymatic Phosphorolysis

The structural modification in 7-deazapurine nucleosides, specifically the C-N glycosidic bond, confers significant stability against both acid-catalyzed hydrolysis and enzymatic phosphorolysis. scispace.com The mechanism for both of these cleavage reactions involves the protonation of the N(7) atom of the purine ring, a step that is impossible for 7-deazapurine analogues due to the presence of a carbon atom at this position. scispace.com This inherent resistance to cleavage makes them non-cleavable analogues of their corresponding purine nucleosides. scispace.com Consequently, none of the tested 7-deazapurine 2'-deoxyribofuranosides have shown any substrate activity with E. coli purine nucleoside phosphorylase. nih.gov

Implications for Drug Metabolism and Oral Administration

The stability of 7-deazapurine nucleosides against enzymatic degradation has important implications for drug metabolism and the potential for oral administration. scispace.com The primary site for the metabolism of many drugs is the liver, where enzymes like the cytochrome P-450 family can inactivate them. msdmanuals.com For nucleoside-based drugs, degradation by phosphorylases in the digestive system can significantly reduce their efficacy when administered orally. scispace.com The resistance of the glycosidic bond in 7-deazapurine nucleosides to both acid hydrolysis and enzymatic phosphorolysis suggests they could bypass this degradation, potentially leading to improved bioavailability after oral administration. scispace.com

Adenosine Kinase (ADK) Inhibition

Adenosine kinase (ADK) is a crucial enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate (AMP). wikipedia.org This enzyme is a target for the development of various therapeutic agents. wikipedia.org Many 7-deazaadenosine derivatives have been identified as potent inhibitors of adenosine kinases. nih.gov

Selective Inhibition of Mycobacterium tuberculosis ADK vs. Human ADK

Analogues of 7-deazapurine have demonstrated selective inhibition of adenosine kinase from Mycobacterium tuberculosis (Mtb ADK) over the human isoform (hADK). researchgate.netnih.gov Screening of 7-(het)aryl-7-deazaadenine ribonucleosides revealed specific inhibitors of Mtb ADK with micromolar antimycobacterial activity and low cytotoxicity. nih.gov Structural studies using X-ray crystallography have shown differences in how these inhibitors interact with the adenosine binding sites of Mtb ADK and hADK. nih.gov Furthermore, 1D ¹H STD NMR experiments have indicated that these inhibitors can bind to both the adenosine and ATP binding sites of Mtb ADK, while they preferentially bind to the adenosine site of hADK. nih.gov This differential binding mode, along with the formation of a less catalytically competent conformation of Mtb ADK upon inhibitor binding, contributes to the selective inhibition and lack of phosphorylation of these 7-substituted-7-deazaadenosines. nih.gov

Modulation of Adenosine Receptors

Adenosine receptors, which are G protein-coupled receptors, are involved in a wide array of physiological processes. nih.gov

Antagonistic Activity against Adenosine Receptors